tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate: is a synthetic organic compound known for its unique structural features, including a spirocyclic framework and a chloropyrazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the Chloropyrazine Moiety: The chloropyrazine group is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with a chlorinating agent.
Coupling with tert-Butyl Carboxylate: The final step involves coupling the intermediate with tert-butyl carboxylate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger batch sizes.
Purification Techniques: Utilizing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyrazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its spirocyclic structure and chloropyrazine moiety may confer specific binding properties to proteins and enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The chloropyrazine moiety may bind to certain enzymes or receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-[(6-bromopyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 5-[(6-fluoropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 5-[(6-methylpyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the chloropyrazine moiety, which may confer distinct chemical and biological properties compared to its analogs with different substituents on the pyrazine ring. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
CAS No. |
2613382-73-1 |
---|---|
Molecular Formula |
C17H25ClN4O2 |
Molecular Weight |
352.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.